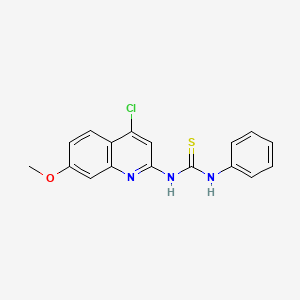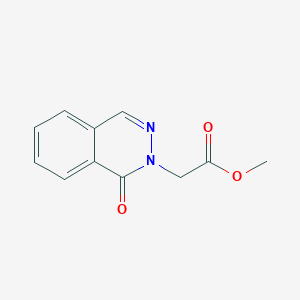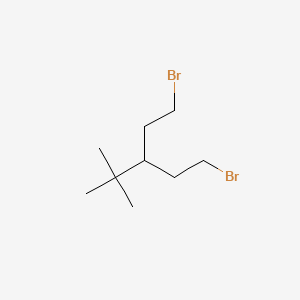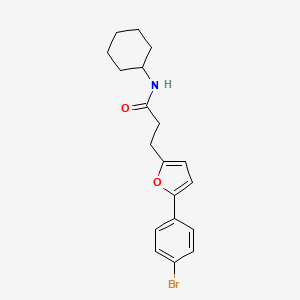
1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cloro-7-metoxi-2-quinolinil)-3-fenil-2-tiourea es un compuesto químico con la fórmula molecular C18H16ClN3O2S. Es conocido por su estructura única, que incluye un anillo de quinolina sustituido con un grupo cloro y metoxi, un anillo fenilo y una unidad de tiourea.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-Cloro-7-metoxi-2-quinolinil)-3-fenil-2-tiourea generalmente implica la reacción de 4-cloro-7-metoxiquinolina-2-amina con isotiocianato de fenilo. La reacción generalmente se lleva a cabo en un disolvente orgánico como diclorometano o etanol bajo condiciones de reflujo. El producto se purifica luego mediante recristalización o cromatografía en columna para obtener el compuesto deseado con alta pureza.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, la recuperación del disolvente y las técnicas de purificación para garantizar la rentabilidad y la sostenibilidad en la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-Cloro-7-metoxi-2-quinolinil)-3-fenil-2-tiourea puede sufrir varias reacciones químicas, que incluyen:
Oxidación: La unidad de tiourea se puede oxidar para formar derivados de sulfonilo.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: El grupo cloro en el anillo de quinolina se puede sustituir con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica a menudo requieren una base como carbonato de potasio y un disolvente aprótico polar como el dimetilsulfóxido.
Principales productos formados
Oxidación: Derivados de sulfonilo.
Reducción: Aminas.
Sustitución: Varios derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o un ligando en ensayos bioquímicos.
Medicina: Estudiado por sus potenciales propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como fluorescencia o conductividad.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Cloro-7-metoxi-2-quinolinil)-3-fenil-2-tiourea implica su interacción con dianas moleculares específicas. El anillo de quinolina puede intercalarse con el ADN, interrumpiendo su función y conduciendo a la muerte celular. La unidad de tiourea puede formar fuertes enlaces de hidrógeno con los sitios activos de las enzimas, inhibiendo su actividad. Estas interacciones pueden afectar diversas vías celulares, lo que lleva a los efectos biológicos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
1-(4-Cloro-7-metoxi-2-quinolinil)-3-(p-tolilo)urea: Estructura similar pero con un grupo p-tolilo en lugar de un grupo fenilo.
1-(4-Cloro-7-metoxi-2-quinolinil)-3-(2,6-xililo)urea: Contiene un grupo 2,6-xililo en lugar de un grupo fenilo.
Unicidad
1-(4-Cloro-7-metoxi-2-quinolinil)-3-fenil-2-tiourea es único debido a la presencia de la unidad de tiourea, que imparte propiedades químicas y biológicas distintas. La combinación del anillo de quinolina con los grupos fenilo y tiourea aumenta su potencial para diversas aplicaciones, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Número CAS |
196875-41-9 |
|---|---|
Fórmula molecular |
C17H14ClN3OS |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
1-(4-chloro-7-methoxyquinolin-2-yl)-3-phenylthiourea |
InChI |
InChI=1S/C17H14ClN3OS/c1-22-12-7-8-13-14(18)10-16(20-15(13)9-12)21-17(23)19-11-5-3-2-4-6-11/h2-10H,1H3,(H2,19,20,21,23) |
Clave InChI |
HZVNREMABNFFPU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CC(=N2)NC(=S)NC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)








![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)




